Ethyl 6-formyl-1H-indole-4-carboxylate Ethyl 6-formyl-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638767-46-0
VCID: VC8343310
InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-8(7-14)6-11-9(10)3-4-13-11/h3-7,13H,2H2,1H3
SMILES: CCOC(=O)C1=C2C=CNC2=CC(=C1)C=O
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Ethyl 6-formyl-1H-indole-4-carboxylate

CAS No.: 1638767-46-0

Cat. No.: VC8343310

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-formyl-1H-indole-4-carboxylate - 1638767-46-0

Specification

CAS No. 1638767-46-0
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 6-formyl-1H-indole-4-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-8(7-14)6-11-9(10)3-4-13-11/h3-7,13H,2H2,1H3
Standard InChI Key IPMGENCRNSRTKQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CNC2=CC(=C1)C=O
Canonical SMILES CCOC(=O)C1=C2C=CNC2=CC(=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl 6-formyl-1H-indole-4-carboxylate belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its systematic IUPAC name, ethyl 6-formyl-1H-indole-4-carboxylate, reflects the positions of its functional groups:

  • A formyl group (-CHO) at the 6-position of the indole ring.

  • An ethyl ester (-COOCH2CH3) at the 4-position.

The molecular formula is C12H11NO3, with a molecular weight of 217.23 g/mol . The SMILES notation ([H]C(=O)C1=CC2=C(C=CN2)C(C(=O)OCC)=C1) provides a precise representation of its connectivity, highlighting the planar indole core and substituent orientations .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1638767-46-0
Molecular FormulaC12H11NO3
Molecular Weight217.23 g/mol
IUPAC Nameethyl 6-formyl-1H-indole-4-carboxylate
Purity97%

Physical and Chemical Properties

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Expected strong absorptions at ~1700 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (formyl C=O stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Distinct signals for the formyl proton (~9.8 ppm), ethyl ester quartet (~4.3 ppm), and aromatic indole protons (6.5–8.5 ppm).

    • ¹³C NMR: Resonances for carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) and aromatic carbons (~110–150 ppm).

Synthesis and Derivatization

Esterification of Indole Carboxylic Acids

Methyl 1H-indole-6-carboxylate (CAS 50820-65-0) is synthesized via acid-catalyzed esterification of indole-6-carboxylic acid using methanol and sulfuric acid . A similar approach may apply to the ethyl ester variant:

  • Reaction: Indole-4-carboxylic acid + Ethanol + H2SO4 → Ethyl 1H-indole-4-carboxylate.

  • Conditions: Reflux at 70°C for 15–16 hours, yielding >88% product .

Formylation at the 6-Position

Introducing the formyl group likely involves Vilsmeier-Haack formylation, a standard method for electrophilic aromatic substitution on electron-rich heterocycles:

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Mechanism: DMF acts as a formylating agent, generating an electrophilic iminium intermediate that reacts with the indole ring.

Applications in Organic Synthesis

Building Block for Heterocyclic Chemistry

Ethyl 6-formyl-1H-indole-4-carboxylate serves as a multifunctional intermediate:

  • Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases or hydrazones).

  • Ester Group: Amenable to hydrolysis (→ carboxylic acid) or transesterification.

Pharmaceutical Relevance

While no direct biological data are available, structurally related indole derivatives exhibit:

  • Anticancer Activity: Via kinase inhibition or apoptosis induction.

  • Antimicrobial Properties: Targeting bacterial cell wall synthesis or fungal ergosterol biosynthesis.

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